Tunicamycin A1 - 66081-37-6

Tunicamycin A1

Catalog Number: EVT-10914904
CAS Number: 66081-37-6
Molecular Formula: C37H60N4O16
Molecular Weight: 816.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tunicamycin A1 is a nucleoside that is one of the homologues in the mixture that is tunicamycin, characterised by a 12-methyltridec-2-enoyl fatty acyl substituent on the amino group of the tunicamine moiety. It has a role as an antimicrobial agent.
Tunicamycin A1 is a natural product found in Streptomyces chartreusis and Streptomyces xinghaiensis with data available.
Overview

Tunicamycin A1 is a complex antibiotic compound that is primarily known for its ability to inhibit glycosylation processes in cells. It is produced by the bacterium Streptomyces lysosuperificus and has garnered interest due to its unique mechanism of action and potential applications in both microbiology and cancer research. Tunicamycin A1 is classified as a nucleoside antibiotic, specifically targeting bacterial cell wall biosynthesis by inhibiting enzymes essential for peptidoglycan formation .

Source and Classification

Tunicamycin A1 is derived from the fermentation of Streptomyces lysosuperificus, a species known for producing various bioactive compounds. The compound belongs to the class of tunicamycins, which are characterized by their nucleoside structure and antibiotic properties. Tunicamycin A1 is one of several structural isomers, with variations in the acyl chain length and branching patterns .

Synthesis Analysis

Methods and Technical Details

The synthesis of tunicamycin A1 can be achieved through both natural extraction methods from bacterial cultures and synthetic approaches. The natural extraction involves cultivating Streptomyces lysosuperificus and purifying the compound from the culture broth using solvent extraction followed by chromatographic techniques .

Molecular Structure Analysis

Structure and Data

Tunicamycin A1 has a molecular weight of approximately 870 daltons and features a complex structure comprising a nucleoside linked to an acyl chain. The structural formula includes a 14-carbon N-acyl chain with variable branching patterns, which contributes to its biological activity . The detailed molecular structure encompasses multiple functional groups that are critical for its interaction with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Tunicamycin A1 primarily functions through its ability to inhibit N-linked glycosylation by targeting specific enzymes involved in this process. The compound acts as a competitive inhibitor of the enzyme dolichol phosphate-mannose synthase, disrupting the synthesis of glycoproteins . This inhibition leads to the accumulation of unglycosylated proteins, which can trigger cellular stress responses.

Mechanism of Action

Process and Data

The mechanism of action of tunicamycin A1 involves the inhibition of glycosylation pathways, particularly affecting the synthesis of glycoproteins within the endoplasmic reticulum. By blocking the transfer of oligosaccharides to nascent polypeptides, tunicamycin A1 prevents proper protein folding and function. This action not only impacts bacterial cells but also has implications in mammalian cells, where it can induce apoptosis in cancerous cells due to misfolded proteins accumulating within the cell .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tunicamycin A1 exhibits several notable physical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in methanol and other organic solvents.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.

Chemical properties include its reactivity with various biological macromolecules due to its nucleoside structure, allowing it to interact specifically with target enzymes involved in glycosylation processes .

Applications

Scientific Uses

Tunicamycin A1 has several applications in scientific research:

  • Biochemical Studies: Used as a tool to study glycosylation processes in cells, providing insights into protein folding and secretion mechanisms.
  • Cancer Research: Investigated for its potential as an anticancer agent due to its ability to induce stress responses in cancer cells by inhibiting glycoprotein synthesis.
  • Antibiotic Research: Explored for its antibacterial properties against Gram-positive bacteria, making it relevant in the development of new antibiotics .
Introduction to Tunicamycin A1 in Biochemical Research

Tunicamycin A1 represents a naturally occurring nucleoside antibiotic that has become an indispensable tool for probing fundamental cellular processes, particularly protein glycosylation and endoplasmic reticulum stress responses. Its unique mechanism of action and broad biological activity have cemented its role across diverse research domains, including cancer biology, neurobiology, and glycobiology. This section details its historical context, biochemical function, and significance in cellular stress studies, adhering strictly to the specified scope.

Historical Discovery and Natural Sources

Tunicamycin was first isolated in the early 1970s from Streptomyces lysosuperificus, a soil-dwelling bacterium characterized by Tamura and colleagues [1]. Subsequent investigations identified additional producing strains, notably Streptomyces clavuligerus, confirming its origin as a secondary metabolite in specific Actinobacteria [4]. Initial characterization revealed its potent antibiotic properties against Gram-positive bacteria and enveloped viruses, attributed to its disruption of cell wall biosynthesis and viral glycoprotein assembly [4] [8]. Structurally, tunicamycin comprises several homologs (designated Tunicamycin A through V), with Tunicamycin A1 being a prominent variant. All share a common scaffold consisting of uracil, N-acetylglucosamine, tunicamine (a unique 11-carbon aminodialdose), and a variable fatty acyl chain linked via an amide bond. The length and saturation of this N-acyl side chain (e.g., 15:0 in TunR1 modifications) contribute to variations in biological activity and specificity observed among homologs [4] [7].

Role as a Prototypical N-Linked Glycosylation Inhibitor

Tunicamycin A1 functions as a highly specific and potent inhibitor of the first committed step in the biosynthesis of N-linked glycans. It achieves this by competitively inhibiting the enzyme UDP-N-acetylglucosamine-1-phosphate:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT/Alg7) located in the endoplasmic reticulum membrane [1] [4]. This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine (UDP-GlcNAc) to the lipid carrier dolichol phosphate, forming dolichol pyrophosphate-GlcNAc—the essential precursor for the assembly of the oligosaccharide precursor (Glc₃Man₉GlcNAc₂) subsequently transferred to nascent polypeptides.

  • Molecular Mimicry: Tunicamycin A1 acts as a structural analog of the UDP-GlcNAc substrate, effectively binding to the active site of GPT and preventing the natural enzymatic reaction [1] [7].
  • Consequences of Inhibition: Blocking this initial step completely abolishes the synthesis of all N-linked oligosaccharides within the cell. This leads to the production of improperly folded or "nonglycosylated" glycoproteins, disrupting their stability, intracellular trafficking, secretion, and function [1] [4] [8]. For instance, studies in hepatoma cells demonstrated that tunicamycin treatment caused retention of nonglycosylated apolipoprotein[a] within the endoplasmic reticulum due to impaired processing and association with chaperones like calnexin and BiP [8].

Table 1: Key Biochemical Consequences of Tunicamycin A1-Mediated N-Glycosylation Inhibition

Target ProcessSpecific Inhibition PointPrimary Cellular ConsequenceResearch Application Example
N-Linked GlycosylationUDP-GlcNAc:Dolichol-P GlcNAc-1-P Transferase (GPT/Alg7)Abolished synthesis of dolichol-PP-GlcNAc precursorStudy of glycoprotein folding, secretion, and function [1] [8]
Bacterial Cell Wall SynthesisPhospho-MurNAc-pentapeptide translocase (MraY)Inhibition of lipid I formation (peptidoglycan precursor)Antibacterial studies (esp. Gram-positive) [1] [7]
Teichoic Acid BiosynthesisTagO transferase (analogous to MraY)Blockage of early wall teichoic acid assembly stepsStudy of β-lactam sensitization in resistant bacteria [7]

The critical role of N-glycosylation in oncoprotein stability and cancer progression has made Tunicamycin A1 a valuable tool in oncology research. It effectively reverses chemoresistance in multidrug-resistant gastric cancer cells by inhibiting the glycosylation of critical transporters like P-glycoprotein (P-gp), thereby impairing drug efflux capabilities and sensitizing cells to chemotherapeutics like Adriamycin [3] [6]. Furthermore, Tunicamycin A1 enhances the efficacy of targeted therapies; for example, it increases the antitumor activity of trastuzumab (anti-HER2 antibody) in breast cancer by modulating receptor glycosylation and downstream signaling pathways like Akt/NF-κB [1].

Significance in Endoplasmic Reticulum Stress Studies

By preventing N-linked glycosylation, Tunicamycin A1 causes the accumulation of misfolded and unglycosylated proteins within the lumen of the endoplasmic reticulum. This disruption of proteostasis constitutes a profound form of endoplasmic reticulum stress, triggering the evolutionarily conserved unfolded protein response [1] [2] [4].

  • Activation of the UPR: Tunicamycin A1 treatment leads to the dissociation of the chaperone glucose-regulated protein 78 (GRP78/BiP) from three primary ER stress sensors: Protein kinase RNA-like endoplasmic reticulum kinase (PERK), Inositol-requiring enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6).
  • PERK Pathway: Dissociated PERK dimerizes and autophosphorylates, leading to phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This attenuates global protein synthesis while selectively promoting the translation of transcripts like activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis (e.g., C/EBP homologous protein, CHOP) [1] [2] [5].
  • IRE1 Pathway: Activated IRE1 exhibits both kinase and endoribonuclease activities. Its RNase activity splices the mRNA encoding X-box binding protein 1 (XBP1), generating a potent transcription factor (sXBP1) that upregulates genes involved in ER-associated degradation (ERAD) and ER expansion [2] [6] [10].
  • ATF6 Pathway: Released ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases S1P and S2P. The cytosolic fragment of ATF6 then migrates to the nucleus and induces expression of ER chaperones (e.g., GRP78, GRP94) and components of the ERAD machinery [1] [10].

  • Cell Fate Decisions: Sustained or severe Tunicamycin A1-induced ER stress often overwhelms the adaptive UPR, leading to apoptosis. Key pro-apoptotic mechanisms include:

  • CHOP Induction: CHOP downregulates anti-apoptotic Bcl-2 family members and upregulates pro-apoptotic proteins, sensitizing cells to death [1] [2].
  • IRE1-TRAF2-ASK1-JNK Pathway: Prolonged IRE1 activation recruits TRAF2, leading to ASK1 and JNK kinase activation, which promotes apoptosis through mitochondrial pathways [2] [6].
  • Calcium Release & Mitochondrial Apoptosis: Severe ER stress can perturb ER calcium stores, leading to calcium release into the cytosol. This calcium is taken up by mitochondria, triggering mitochondrial membrane permeabilization, cytochrome c release, caspase activation, and apoptosis [2] [5] [10].

  • Interplay with Autophagy and Mitophagy: Tunicamycin A1-induced ER stress is a potent inducer of autophagy, primarily as a compensatory mechanism to clear misfolded proteins and damaged organelles. In neuronal models and during cerebral ischemia-reperfusion injury, Tunicamycin A1 pretreatment activates protective mitophagy (selective autophagy of mitochondria) in a PARK2 (Parkin)-dependent manner. This clearance of damaged mitochondria reduces reactive oxygen species generation and caspase activation, demonstrating a cytoprotective facet of controlled ER stress [5] [10].

Table 2: Major ER Stress Signaling Pathways Induced by Tunicamycin A1

ER Stress SensorActivation TriggerDownstream Signaling EventsPrimary Outcomes
PERKDissociation from BiP/GRP78Phosphorylation of eIF2α → ATF4 translation → CHOP inductionGlobal translation attenuation; Antioxidant response; Apoptosis
IRE1αDissociation from BiP/GRP78; DimerizationXBP1 mRNA splicing → sXBP1 transcription factor; RIDD; JNK activationER chaperone & ERAD gene upregulation; Apoptosis
ATF6Dissociation from BiP/GRP78; Golgi CleavageCleaved ATF6 (cATF6) nuclear translocation → ER chaperone gene expressionEnhanced protein folding capacity

Tunicamycin A1 has become the gold standard pharmacological tool for experimentally inducing pure, severe ER stress specifically originating from disrupted N-glycosylation. Its use has been pivotal in:

  • Deciphering UPR Mechanisms: Elucidating the roles of PERK, IRE1, ATF6, and their downstream effectors in cellular adaptation and death [1] [2] [5].
  • Studying Neurodegeneration: Modeling protein misfolding pathologies like Parkinson's disease, where Tunicamycin A1 induces α-synuclein monomer and oligomer accumulation in the ER and mitochondria of PC12 cells, linking ER stress directly to key pathological features [10].
  • Investigating Cancer Biology: Exploring how cancer cells exploit or succumb to ER stress, and developing strategies to target glycosylation or ER stress pathways (e.g., overcoming chemoresistance in gastric cancer [3] [6], or enhancing TRAIL-induced apoptosis in prostate cancer via eNOS/mTORC1/p62/ROS signaling [2]).
  • Understanding Ischemic Preconditioning: Revealing the paradoxical neuroprotective role of mild ER stress (e.g., induced by low-dose Tunicamycin A1) in models of transient cerebral ischemia, mediated via enhanced PARK2-dependent mitophagy [5].

The specificity of Tunicamycin A1 for inhibiting N-glycosylation (as opposed to general ER calcium depletion by thapsigargin or general protein glycosylation blockade by other agents) allows researchers to precisely dissect the consequences of lacking N-glycans on protein folding and ER homeostasis, solidifying its indispensable status in cellular stress research.

Properties

CAS Number

66081-37-6

Product Name

Tunicamycin A1

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide

Molecular Formula

C37H60N4O16

Molecular Weight

816.9 g/mol

InChI

InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22-,25-,26-,27+,28-,29-,30-,31+,32-,33-,34-,35-,36+/m1/s1

InChI Key

YJQCOFNZVFGCAF-LLXUUZRASA-N

Canonical SMILES

CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Isomeric SMILES

CC(C)CCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

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